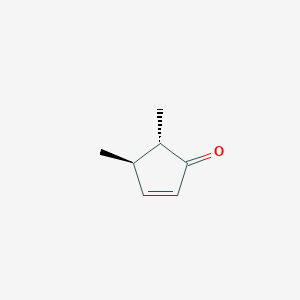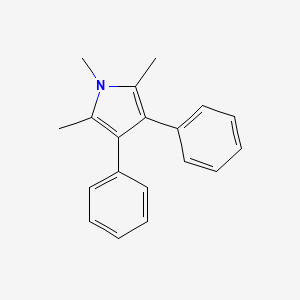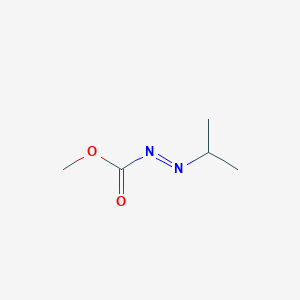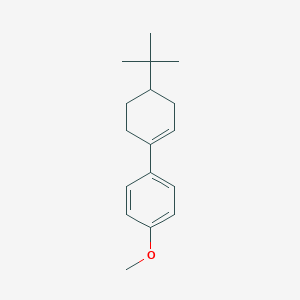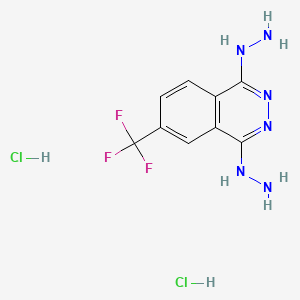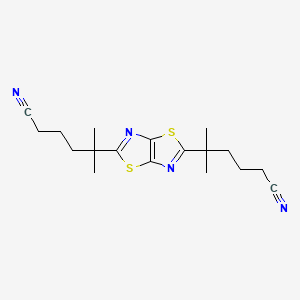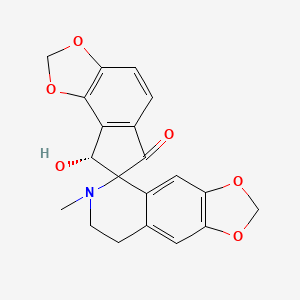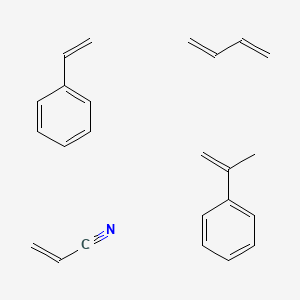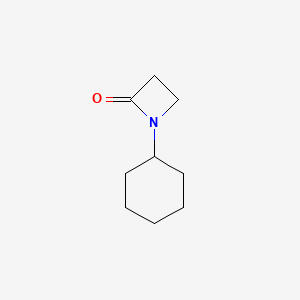
Thiazole, 2-chloro-4-methyl-5-propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazole, 2-chloro-4-methyl-5-propyl- is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This specific compound has a chlorine atom at the second position, a methyl group at the fourth position, and a propyl group at the fifth position. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds .
Vorbereitungsmethoden
The synthesis of Thiazole, 2-chloro-4-methyl-5-propyl- can be achieved through several methods. One common synthetic route involves the reaction of 2-chloropropyl isothiocyanate with a suitable solvent like chloroform, followed by the addition of thionyl chloride. The reaction mixture is maintained at a specific temperature, and the product is purified through distillation and extraction . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Thiazole, 2-chloro-4-methyl-5-propyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the second position can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include thionyl chloride, organoboron reagents, and various nucleophiles. The major products formed depend on the specific reaction and conditions employed.
Wissenschaftliche Forschungsanwendungen
Thiazole, 2-chloro-4-methyl-5-propyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Wirkmechanismus
The mechanism of action of Thiazole, 2-chloro-4-methyl-5-propyl- involves its interaction with specific molecular targets and pathways. The compound’s aromaticity and reactive positions allow it to participate in various biochemical reactions. It can activate or inhibit enzymes, modulate receptor activity, and influence cellular pathways . The exact mechanism depends on the specific biological system and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Thiazole, 2-chloro-4-methyl-5-propyl- can be compared with other thiazole derivatives, such as:
2-Chloro-5-chloromethyl-thiazole: This compound has a similar structure but with a chloromethyl group at the fifth position.
4-Methyl-5-(β-hydroxyethyl)-thiazole: This derivative has a hydroxyethyl group at the fifth position.
The uniqueness of Thiazole, 2-chloro-4-methyl-5-propyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
31784-84-6 |
|---|---|
Molekularformel |
C7H10ClNS |
Molekulargewicht |
175.68 g/mol |
IUPAC-Name |
2-chloro-4-methyl-5-propyl-1,3-thiazole |
InChI |
InChI=1S/C7H10ClNS/c1-3-4-6-5(2)9-7(8)10-6/h3-4H2,1-2H3 |
InChI-Schlüssel |
QMTUCXGJDRIQSH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(N=C(S1)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-1-[(2-methylpropyl)peroxy]propane](/img/structure/B14692080.png)
